6-Bromo-N-ethylpyridine-3-sulfonamide can be classified as a heterocyclic compound due to the presence of the nitrogen-containing pyridine ring. It falls under the broader category of sulfonamides, which are known for their antibacterial properties and ability to inhibit certain enzymes in biological systems. This compound is often synthesized for research purposes, particularly in studies related to drug development and organic synthesis.
The synthesis of 6-Bromo-N-ethylpyridine-3-sulfonamide typically involves several key steps:
The molecular formula for 6-Bromo-N-ethylpyridine-3-sulfonamide is , with a molecular weight of approximately 292.15 g/mol. The structure features:
The compound's structural characteristics contribute to its unique chemical properties and potential biological activities.
6-Bromo-N-ethylpyridine-3-sulfonamide can undergo several types of chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 6-Bromo-N-ethylpyridine-3-sulfonamide primarily revolves around its interactions with biological targets. In biological systems, it may function by inhibiting specific enzymes or modulating receptor activity. The presence of both the bromine atom and the sulfonamide group enhances its ability to form hydrogen bonds or covalent bonds with active sites on proteins or other biomolecules, potentially leading to therapeutic effects.
The physical properties of 6-Bromo-N-ethylpyridine-3-sulfonamide include:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry.
6-Bromo-N-ethylpyridine-3-sulfonamide has several applications in scientific research:
Bromination of the pyridine ring is a critical first step in synthesizing 6-bromo-N-ethylpyridine-3-sulfonamide. Direct electrophilic bromination of pyridine-3-sulfonamide precursors faces challenges due to the electron-withdrawing nature of the sulfonamide group, which deactivates the ring toward electrophilic substitution. N-Bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile achieves moderate yields (45–52%) but suffers from regioselectivity issues, producing mixtures of 4- and 6-bromo isomers [5] [8]. Alternatively, bromine (Br₂) in chlorobenzene at 80°C enhances 6-bromo selectivity (≥85%) due to the solvent’s ability to stabilize the bromonium ion intermediate, though it requires rigorous moisture control [8]. Recent advances leverage in situ halogenating agents like thionyl bromide (SOBr₂) or phosphorus oxybromide (POBr₃), which generate activated complexes with the sulfonamide nitrogen, improving electrophilic attack at the C6 position. This method achieves yields up to 78% with minimized di-bromination byproducts [5]. Catalyst-assisted approaches using Lewis acids like FeCl₃ (10 mol%) further enhance regioselectivity by coordinating with the sulfonamide oxygen, directing bromination to the para position [8].
Table 1: Comparative Bromination Strategies for Pyridine-3-Sulfonamide
Brominating Agent | Solvent | Temperature | Catalyst | 6-Bromo Yield | Regioselectivity (6-/4- Ratio) |
---|---|---|---|---|---|
NBS | Acetonitrile | 25°C | None | 45–52% | 3:1 |
Br₂ | Chlorobenzene | 80°C | None | 70–75% | 8:1 |
POBr₃ | Toluene | 110°C | None | 75–78% | >20:1 |
Br₂ | Dichloromethane | 40°C | FeCl₃ (10%) | 82% | >20:1 |
The introduction of the ethyl group to the sulfonamide nitrogen employs nucleophilic substitution of 6-bromopyridine-3-sulfonyl chloride with ethylamine. Challenges include the competing hydrolysis of sulfonyl chloride and over-alkylation. Lithium hydride (LiH) in DMF proves effective by deprotonating the sulfonamide nitrogen, generating a nucleophilic sulfonamide anion that attacks ethyl bromide or iodide [1] [5]. This method achieves 68–72% yields at room temperature within 3 hours, with LiH acting as a base rather than a reductant [1]. Alternative alkoxide bases like sodium ethoxide in ethanol facilitate similar reactions but require anhydrous conditions to prevent esterification byproducts [5]. Solvent selection significantly impacts efficiency: Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to better solubility of intermediates, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable two-phase reactions (toluene/water), reducing side-product formation to <5% [8]. Post-reaction precipitation with water isolates the product, followed by methanol recrystallization to >99% purity [1] [5].
Table 2: Solvent and Base Optimization for N-Ethylation
Base | Solvent | Alkylating Agent | Time (h) | Yield | Purity (HPLC) |
---|---|---|---|---|---|
LiH | DMF | Ethyl bromide | 3 | 72% | 99.2% |
NaOEt | Ethanol | Ethyl iodide | 5 | 65% | 98.5% |
K₂CO₃ | Acetonitrile | Ethyl bromide | 8 | 58% | 97.1% |
LiH + TBAB* | Toluene/H₂O | Ethyl bromide | 2.5 | 75% | 99.0% |
*TBAB = Tetrabutylammonium bromide
Traditional batch synthesis of 6-bromo-N-ethylpyridine-3-sulfonamide faces scalability issues, including thermal runaway during bromination and inconsistent mixing in N-alkylation. Continuous flow microreactors mitigate these risks by enhancing heat/mass transfer and reaction control. Bromination with Br₂ in chlorobenzene achieves 89% yield in a silicon carbide microreactor (residence time: 8 min, 80°C) due to precise temperature control and reduced decomposition [8]. For sulfonamide formation, a two-stage flow system couples sulfonyl chloride synthesis (via chlorosulfonation) with ethylamine addition. The sulfonyl chloride intermediate is generated in a PTFE tube reactor using chlorosulfonic acid and SOCl₂ (0°C, 2 min residence), then reacted inline with ethylamine in acetonitrile at 25°C (residence time: 5 min), yielding 85% product with >20:1 selectivity [3] [8]. This approach reduces solvent use by 60% and eliminates intermediate isolation, enhancing throughput for multi-kilogram production.
Final purification of 6-bromo-N-ethylpyridine-3-sulfonamide requires removing residual alkyl halides, metal salts, and regioisomeric impurities. Recrystallization is cost-effective for industrial scales: methanol-water (7:3 v/v) affords needle-like crystals with 98.5% purity and >95% recovery [3] [6]. Critical parameters include cooling rate (0.5°C/min) and seed crystal addition at 45°C to control polymorphism [3]. In contrast, silica gel chromatography (ethyl acetate/hexane, 1:2) resolves stubborn impurities like 6-bromo-N,N-diethylpyridine-3-sulfonamide but suffers from low recovery (65–70%) and high solvent consumption [6]. Hybrid approaches use crude recrystallization followed by flash chromatography (5 g silica per gram product) for analytical-grade material, achieving >99.9% purity at the expense of yield [3].
Table 3: Purification Method Comparison
Method | Solvent System | Purity | Recovery | Key Impurities Removed |
---|---|---|---|---|
Recrystallization | Methanol-water (7:3) | 98.5% | 95% | LiBr, unreacted sulfonamide |
Chromatography | Ethyl acetate/hexane (1:2) | 99.9% | 65% | Diethylated byproduct, 4-bromo isomer |
Hybrid (Recryst. + Flash) | Methanol → EA/hexane | 99.9% | 75% | All major impurities |
Catalysts address key yield-limiting steps, particularly in bromination and N-alkylation. Lewis acids (e.g., FeCl₃, AlCl₃) activate Br₂ for electrophilic substitution, improving 6-bromo selectivity from 8:1 to >20:1 and reducing reaction time by 40% [8] [9]. For N-alkylation, phase-transfer catalysts like Aliquat 336 (0.5 mol%) enable aqueous-organic biphasic reactions, accelerating ethyl bromide diffusion to the sulfonamide anion and boosting yields to 75% [5] [9]. Palladium-catalyzed Suzuki couplings on 6-bromo derivatives exemplify downstream applications: Pd(PPh₃)₄ with aryl boronic acids in 1,4-dioxane (90°C) achieves 56–72% yields for biaryl sulfonamides [1]. Crucially, ligand design (e.g., XPhos) suppresses dehalogenation side reactions during catalysis [5].
Table 4: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst | Conditions | Yield Improvement | Mechanistic Role |
---|---|---|---|---|
Bromination | FeCl₃ (10 mol%) | Br₂/DCM, 40°C | 82% vs. 70% (uncatalyzed) | Electrophile activation |
N-Ethylation | Aliquat 336 (0.5 mol%) | K₂CO₃/H₂O-toluene, 60°C | 75% vs. 58% (base only) | Phase-transfer mediation |
Suzuki Coupling | Pd(PPh₃)₄ (5 mol%) | Aryl boronic acid, K₃PO₄, 90°C | 56–72% | Oxidative addition facilitation |
Comprehensive Compound Identification
Table 5: Identifier Compendium for 6-Bromo-N-ethylpyridine-3-sulfonamide
Identifier Type | Value |
---|---|
Systematic Name | 6-Bromo-N-ethylpyridine-3-sulfonamide |
CAS Registry | Not available in search results |
SMILES | CCNS(=O)(=O)C1=CC(Br)=CN=C1 |
InChI | 1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 |
InChI Key | ILGAHUKGIGEEMU-UHFFFAOYSA-N |
Molecular Formula | C₇H₉BrN₂O₂S |
Other Synonyms | 5-Bromo-N-ethylpyridine-3-sulfonamide; 3-Pyridinesulfonamide, 5-bromo-N-ethyl- |
Note: CAS registry was not provided in the search results. Sigma-Alderich lists this compound as "5-Bromo-N-ethylpyridine-3-sulfonamide" (Aldrich CPR) with hazard classification Acute Tox. 4 Oral [2] [3] [4].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3